Salvinorin A

Description

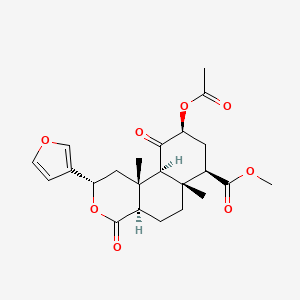

Structure

2D Structure

3D Structure

Propriétés

IUPAC Name |

methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H28O8/c1-12(24)30-16-9-15(20(26)28-4)22(2)7-5-14-21(27)31-17(13-6-8-29-11-13)10-23(14,3)19(22)18(16)25/h6,8,11,14-17,19H,5,7,9-10H2,1-4H3/t14-,15-,16-,17-,19-,22-,23-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OBSYBRPAKCASQB-AGQYDFLVSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC1CC(C2(CCC3C(=O)OC(CC3(C2C1=O)C)C4=COC=C4)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(=O)O[C@H]1C[C@H]([C@@]2(CC[C@H]3C(=O)O[C@@H](C[C@@]3([C@H]2C1=O)C)C4=COC=C4)C)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H28O8 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80232584 |

Source

|

| Record name | Salvinorin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

432.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Colorless solid; [Merck Index] White film; [Sigma-Aldrich MSDS] |

Source

|

| Record name | Salvinorin A | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/17180 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Color/Form |

Colorless crystals from methanol, White powder | |

CAS No. |

83729-01-5 |

Source

|

| Record name | Salvinorin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=83729-01-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Salvinorin A | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083729015 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Salvinorin A | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB12327 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Salvinorin A | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80232584 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 83729-01-5 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | SALVINORIN A | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T56W91NG6J | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | Salvinorin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

238-240 °C; also reported as 242-244 °C |

Source

|

| Record name | Salvinorin A | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7640 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

The Discovery and Isolation of Salvinorin A: A Technical Whitepaper

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective κ-opioid receptor (KOR) agonist, stands as a unique molecule in the landscape of natural products and neuropharmacology. First isolated from the leaves of Salvia divinorum, a plant used in traditional Mazatec spiritual practices, its discovery and characterization unveiled a novel, non-alkaloid scaffold for a psychoactive compound.[1] Unlike classical hallucinogens that primarily act on serotonin (B10506) receptors, this compound's distinct mechanism of action has opened new avenues for research into the KOR system and its role in mood, perception, and addiction. This technical guide provides an in-depth history of its discovery and isolation, complete with detailed experimental protocols, quantitative data, and visualizations of key processes and pathways.

A Historical Chronicle of Discovery

The journey to identifying this compound was a multi-decade endeavor involving ethnobotanists, chemists, and pharmacologists. The plant itself, Salvia divinorum, was first brought to the attention of the scientific community in the mid-20th century through the work of researchers like Jean Basset Johnson, and later, R. Gordon Wasson and Albert Hofmann, who studied its use by the Mazatec people of Oaxaca, Mexico. However, the isolation and characterization of its active principle would take several more decades.

The pivotal moment in the chemical elucidation of this compound occurred in 1982. A team led by Alfredo Ortega in Mexico was conducting a systematic investigation of novel terpenoid compounds within the Salvia genus. Through their work, they isolated a new trans-neoclerodane diterpene from Salvia divinorum and named it "Salvinorin". Their structural elucidation was based on spectroscopic methods and confirmed by X-ray crystallography.

Contemporaneously, Leander J. Valdes III , as part of his doctoral research at the University of Michigan, was independently working to identify the psychoactive component of Salvia divinorum. In 1983, he isolated the same compound, which he named "Divinorin A".[2] Valdes' work, guided by bioassays in mice, provided the first evidence that this compound was responsible for the plant's psychoactive effects.[2] The two research efforts were soon reconciled, and the name this compound was adopted.

Further research by scientists like Daniel Siebert in the 1990s explored the potent psychoactive effects of pure this compound in humans, establishing its high potency when vaporized and inhaled. This work solidified the understanding of this compound as the primary active constituent of Salvia divinorum.

Caption: A timeline of the key events in the discovery of this compound.

Experimental Protocols for Isolation and Purification

The isolation of this compound from Salvia divinorum leaves is a multi-step process that leverages the compound's lipophilic nature. Several methods have been published, with variations in solvents and chromatographic techniques. Below are detailed protocols based on the foundational work of Ortega and subsequent refinements.

Ortega's Initial Isolation Method (1982)

This protocol outlines the pioneering method used for the first isolation of this compound.

2.1.1. Plant Material and Extraction:

-

200g of dried, milled leaves of Salvia divinorum were used.

-

The plant material was extracted with boiling chloroform.

-

The solvent was evaporated to yield a crude green residue (27g).

2.1.2. Chromatographic Purification:

-

The crude residue was subjected to column chromatography.

-

The adsorbent used was 'Tonsil', a commercially available bentonitic earth.

-

The column was eluted with chloroform.

-

Fractions were collected and monitored by thin-layer chromatography (TLC) using a developing system of 45% ethyl acetate (B1210297) in hexane.

-

Fractions containing the compound with an Rf value of 0.7 were combined and evaporated to yield crystalline this compound.

A Modernized, General Protocol

This protocol incorporates refinements for improved yield and purity.

2.2.1. Plant Material Preparation:

-

Dried leaves of Salvia divinorum are pulverized into a fine powder (approximately 1 mm particle size).

2.2.2. Extraction:

-

The powdered leaf material is subjected to repeated extraction (typically 3x) with a suitable organic solvent. Acetone is a commonly used and effective solvent.

-

The extractions are performed at room temperature to minimize the degradation of this compound.

-

The solvent extracts are combined and filtered to remove solid plant material.

-

The filtrate is concentrated under reduced pressure using a rotary evaporator to yield a crude extract.

2.2.3. Purification:

-

The crude extract is dissolved in a solvent mixture, for example, ethyl acetate/heptane (50:40 v/v).

-

To remove chlorophyll (B73375) and other pigments, the solution is passed through a column of activated carbon.

-

The decolorized solution is then concentrated to dryness.

2.2.4. Recrystallization:

-

The resulting residue is recrystallized multiple times (e.g., three times) from methanol.

-

This process yields pure, colorless crystals of this compound.

Caption: A generalized workflow for the isolation and purification of this compound.

Quantitative and Spectroscopic Data

The following tables summarize key quantitative and spectroscopic data for this compound, essential for its identification and characterization.

Table 1: Physical and Quantitative Data

| Property | Value | Reference(s) |

| Molecular Formula | C₂₃H₂₈O₈ | |

| Molar Mass | 432.47 g/mol | [3] |

| Melting Point | 238-240 °C or 242-244 °C | [3] |

| Specific Rotation [α]D | -41° (c=1 in CHCl₃) at 25°C | [3] |

| Concentration in Dried Leaves | 0.89 - 3.7 mg/g | [4] |

| Extraction Yield (from Ortega 1982) | ~0.09% from 27g crude extract |

Table 2: Spectroscopic Data

| Spectroscopic Technique | Key Features and Peaks | Reference(s) |

| Mass Spectrometry (MS) | m/z fragments: 432 (M+), 404, 373, 359, 318, 273, 252, 234, 220, 166, 121, 107, 94, 55 | [4] |

| Infrared (IR) Spectroscopy (KBr) | Absorption bands (cm⁻¹): 3220, 1745, 1735, 1240, 875 | [4] |

| Ultraviolet (UV) Spectroscopy | λmax at 211 nm in methanol | [4] |

| ¹H NMR (CDCl₃, selected peaks) | δ (ppm): 7.41 (2H, m), 6.38 (1H, m), 5.51 (1H, dd), 5.14 (1H, t), 3.74 (3H, s), 2.16 (3H, s), 1.45 (3H, s), 1.11 (3H, s) | |

| ¹³C NMR (CDCl₃, selected peaks) | δ (ppm): 202.4 (ketone), 171.57, 171.15, 169.94 (esters), 143.66, 139.46, 125.25, 108.41 (furan), 75.03, 72.00 (C-O) |

Signaling Pathway of this compound

This compound exerts its effects through potent and selective agonism of the κ-opioid receptor (KOR), a G-protein coupled receptor (GPCR). Unlike classical opioids that primarily target the µ-opioid receptor, this compound's interaction with the KOR initiates a distinct signaling cascade.

Upon binding to the KOR, this compound stabilizes a conformational state of the receptor that promotes the dissociation of the heterotrimeric G-protein into its Gαi/o and Gβγ subunits. The activated Gαi/o subunit then inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels. This reduction in cAMP has widespread downstream effects on cellular function.

Furthermore, KOR activation by this compound has been shown to modulate dopamine (B1211576) levels in the brain, particularly in the striatum. This is thought to occur, in part, through the inhibition of dopamine release from presynaptic terminals. This modulation of the dopaminergic system is believed to contribute to the dysphoric and aversive effects sometimes associated with this compound.

Caption: Simplified signaling pathway of this compound via the κ-opioid receptor.

Conclusion

The discovery and isolation of this compound represent a significant milestone in natural product chemistry and neuropharmacology. The elucidation of its unique diterpenoid structure and its identification as a potent, selective κ-opioid receptor agonist have provided researchers with a powerful tool to probe the complexities of the KOR system. The methodologies for its extraction and purification, refined over the years, allow for the consistent production of this valuable compound for ongoing research. As our understanding of the κ-opioid system's role in various neurological and psychiatric conditions continues to grow, this compound and its derivatives will undoubtedly remain at the forefront of drug development and neuroscience research.

References

Salvinorin A in Salvia divinorum: A Technical Guide to its Natural Sources, Concentration, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, is the principal psychoactive compound found in the medicinal plant Salvia divinorum.[1][2] Unlike classical hallucinogens that primarily interact with serotonin (B10506) receptors, this compound's unique pharmacological profile and non-alkaloidal, terpenoid structure make it a subject of significant interest for neuroscience research and drug development.[1][2] This technical guide provides an in-depth overview of the natural sources and variable concentrations of this compound in Salvia divinorum, detailed experimental protocols for its extraction and quantification, and a summary of its primary signaling pathway.

Natural Sources and Concentration of this compound

Salvia divinorum is the primary natural source of this compound, where it is found in the highest concentrations in the leaves.[3] The compound is biosynthesized via the 1-deoxy-D-xylulose-5-phosphate pathway and accumulates in the peltate glandular trichomes on the leaf surface.[4] The concentration of this compound can vary significantly depending on the specific plant, cultivation conditions, and whether the material is plain leaf or a fortified extract.[5][6]

Concentration in Salvia divinorum and Other Salvia Species

The following table summarizes the reported concentrations of this compound in Salvia divinorum and other Salvia species.

| Plant Material | Part | Concentration (mg/g dry weight) | Reference |

| Salvia divinorum | Leaves | 0.89 - 3.70 | [7] |

| Salvia divinorum | Leaves | 0.841 ± 0.0306 | [5] |

| Salvia divinorum | Stems | ~4% of leaf concentration | [4] |

| Salvia recognita | Not Specified | 0.2129 | [7] |

| Salvia cryptantha | Not Specified | 0.0515 | [7] |

| Salvia glutinosa | Not Specified | 0.0389 | [7] |

Factors Influencing this compound Concentration

Several factors can influence the concentration of this compound in Salvia divinorum leaves:

-

Genetics: Different clones or varieties of Salvia divinorum can exhibit notable variations in this compound content.[4]

-

Growing Conditions: While specific optimal conditions for maximizing this compound are not fully elucidated, factors such as light intensity, humidity, and nutrient availability are thought to play a role. The plant thrives in humid, shaded environments with temperatures between 15 and 27°C.[8]

-

Harvesting and Drying: The concentration is typically reported in dry weight, and proper drying and storage are crucial to prevent degradation.

Experimental Protocols

Accurate quantification of this compound is essential for research and drug development. The following sections detail established protocols for the extraction, purification, and analysis of this compound from Salvia divinorum leaves.

Extraction and Purification of this compound

This protocol describes a common method for the extraction and purification of this compound from dried Salvia divinorum leaves.

Materials:

-

Dried and finely ground Salvia divinorum leaves

-

Acetone (B3395972) (analytical grade)

-

Methanol (B129727) (analytical grade)

-

Ethyl acetate (B1210297)

-

Activated carbon

-

Rotary evaporator

-

Filter paper

-

Glassware (beakers, flasks, etc.)

Procedure:

-

Extraction:

-

Weigh a known amount of dried, powdered Salvia divinorum leaf material.

-

Submerge the plant material in acetone and perform extraction three times to ensure complete recovery of this compound.

-

Combine the acetone extracts and filter to remove solid plant material.

-

-

Concentration:

-

Evaporate the acetone from the filtrate using a rotary evaporator to yield a crude extract.

-

-

Purification:

-

Dissolve the crude extract in a mixture of ethyl acetate and heptane (e.g., 50:40 v/v).

-

Pass the solution through a layer of activated carbon to remove pigments and other impurities.

-

Evaporate the solvent to dryness.

-

-

Recrystallization:

-

Recrystallize the residue from methanol three times to obtain purified this compound crystals.

-

Quantification of this compound by High-Performance Liquid Chromatography (HPLC)

HPLC is a widely used method for the accurate quantification of this compound.

Instrumentation and Conditions:

-

HPLC System: A standard HPLC system with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[5]

-

Mobile Phase: An isocratic or gradient mixture of acetonitrile (B52724) and water. A common isocratic mobile phase is acetonitrile:water (35:65, v/v).[5]

-

Flow Rate: 1.5 mL/min.[5]

-

Detection: UV detection at 208 nm.[5]

-

Column Temperature: 30°C.

Procedure:

-

Standard Preparation:

-

Prepare a stock solution of accurately weighed, pure this compound standard in methanol (e.g., 1 mg/mL).

-

Prepare a series of working standards by diluting the stock solution with the mobile phase to create a calibration curve (e.g., 0.5, 1.0, 2.5, 5.0, 10.0 µg/mL).[5]

-

-

Sample Preparation:

-

Extract a known weight of dried, powdered Salvia divinorum leaves with methanol.

-

Filter the extract and evaporate to dryness.

-

Reconstitute the dried extract in a known volume of mobile phase.

-

-

Analysis:

-

Inject the standards and samples onto the HPLC system.

-

Identify the this compound peak in the sample chromatogram by comparing its retention time with that of the standard.

-

Quantify the amount of this compound in the sample by comparing the peak area to the calibration curve generated from the standards.

-

Quantification of this compound by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS provides a highly sensitive and specific method for the identification and quantification of this compound.

Instrumentation and Conditions:

-

GC-MS System: A gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar capillary column, such as a 5% phenyl-methyl-siloxane column (e.g., HP-5MS, 30 m x 0.25 mm x 0.25 µm).[9]

-

Carrier Gas: Helium at a flow rate of 1 mL/min.[9]

-

Injection: Splitless injection of 1 µL at 280°C.[9]

-

Oven Temperature Program: Initial temperature of 60°C for 2 minutes, then ramp to 300°C at 30°C/min, and hold for 5 minutes.[9]

-

Mass Spectrometer: Operated in electron impact (EI) mode at 70 eV, scanning a mass range of m/z 40-450.[9]

Procedure:

-

Standard Preparation:

-

Prepare a stock solution and working standards of pure this compound in a suitable solvent such as acetone or chloroform.

-

-

Sample Preparation:

-

Extract a known weight of dried, powdered Salvia divinorum leaves with acetone or chloroform.[6]

-

Filter the extract and concentrate if necessary.

-

-

Analysis:

-

Inject the standards and samples into the GC-MS system.

-

Identify this compound in the sample by comparing its retention time and mass spectrum to that of the standard. Key mass fragments for this compound include m/z 432 (molecular ion), 372, 330, and 95.

-

Quantify this compound by creating a calibration curve based on the peak areas of the standards.

-

Signaling Pathways of this compound

This compound exerts its effects primarily through its potent and selective agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[2] Activation of the KOR by this compound initiates a cascade of intracellular signaling events that are responsible for its unique pharmacological effects.

G-Protein Dependent and Independent Signaling

Upon binding of this compound, the KOR undergoes a conformational change, leading to the activation of two primary signaling pathways:

-

G-Protein Dependent Pathway: The activated KOR couples to inhibitory G-proteins (Gi/o), which in turn inhibit the enzyme adenylyl cyclase. This leads to a decrease in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. The dissociation of the G-protein βγ subunits can also modulate ion channels, leading to neuronal hyperpolarization.

-

β-Arrestin Dependent Pathway: The activated KOR is also phosphorylated by G-protein coupled receptor kinases (GRKs), which promotes the recruitment of β-arrestin proteins. β-arrestin binding desensitizes the G-protein signaling and can also initiate a separate wave of signaling independent of G-proteins. This includes the activation of mitogen-activated protein kinase (MAPK) cascades, such as the extracellular signal-regulated kinase (ERK) 1/2 pathway.[10][11]

Downstream Effects

The activation of these signaling pathways by this compound leads to various downstream effects, including the modulation of neurotransmitter release and gene expression. The activation of the ERK1/2 pathway, for example, can lead to the phosphorylation of transcription factors like CREB, influencing neuronal plasticity and contributing to the long-term effects of this compound.[11][12]

Visualizations

The following diagrams illustrate the experimental workflow for this compound analysis and its signaling pathway.

Caption: Experimental workflow for the extraction, purification, and analysis of this compound.

Caption: Simplified signaling pathway of this compound at the kappa-opioid receptor.

Conclusion

This technical guide provides a comprehensive overview of the natural occurrence, concentration, and analysis of this compound in Salvia divinorum. The detailed experimental protocols for extraction, purification, and quantification using HPLC and GC-MS offer a practical resource for researchers. Furthermore, the elucidation of the G-protein dependent and independent signaling pathways of this compound at the kappa-opioid receptor provides a foundation for understanding its complex pharmacological effects. Continued research into this unique compound holds promise for the development of novel therapeutics for a range of neurological and psychiatric disorders.

References

- 1. Evaluation of Biased and Balanced this compound Analogs in Preclinical Models of Pain - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. GC-MS and LC-DAD-MS Phytochemical Profiling for Characterization of Three Native Salvia Taxa from Eastern Mediterranean with Antiglycation Properties [mdpi.com]

- 4. This compound Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Quantitative determination of this compound, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Cutting-Edge Search for Safer Opioid Pain Relief: Retrospective Review of this compound and Its Analogs [frontiersin.org]

- 7. academic.oup.com [academic.oup.com]

- 8. shaman-australis.com [shaman-australis.com]

- 9. 2024.sci-hub.se [2024.sci-hub.se]

- 10. This compound regulates dopamine transporter function via a kappa opioid receptor and ERK1/2-dependent mechanism - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Repeated exposure to the kappa-opioid receptor agonist this compound modulates extracellular signal regulated kinase and reward sensitivity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Hallucinogen: A Technical Guide to the Biosynthesis of Salvinorin A in Salvia Species

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpenoid found in the leaves of Salvia divinorum, is the most potent naturally occurring hallucinogen. Its unique, non-alkaloidal structure and high selectivity as a kappa-opioid receptor (KOR) agonist make it a molecule of significant interest for neuroscientists and drug developers. Unlike classical hallucinogens that primarily act on serotonin (B10506) receptors, this compound's mechanism of action opens new avenues for the development of therapeutics for a range of conditions, including depression, addiction, and pain.[1][2] This technical guide provides a comprehensive overview of the biosynthetic pathway of this compound, detailing the enzymatic steps, key intermediates, and the experimental methodologies used to elucidate this complex process.

Core Biosynthetic Pathway of this compound

The biosynthesis of this compound is a complex, multi-step process that occurs within the glandular trichomes on the leaves of Salvia divinorum.[1][3] Isotope labeling studies have definitively shown that the pathway originates from the 1-deoxy-D-xylulose-5-phosphate (DOXP) pathway, also known as the methylerythritol phosphate (B84403) (MEP) pathway, rather than the classic mevalonic acid (MVA) pathway.[3][4][5][6][7]

The overall pathway can be divided into three main stages:

-

Formation of Isoprenoid Precursors: The DOXP pathway utilizes glyceraldehyde-3-phosphate and pyruvate (B1213749) from primary metabolism to produce the five-carbon building blocks, isopentenyl diphosphate (B83284) (IPP) and dimethylallyl diphosphate (DMAPP).[5][6]

-

Assembly of the Diterpene Backbone: One molecule of DMAPP and three molecules of IPP are condensed to form the 20-carbon precursor, geranylgeranyl diphosphate (GGPP).[5]

-

Modification and Tailoring of the Diterpene Scaffold: A series of cyclization, oxidation, acylation, and methylation reactions convert GGPP into this compound.

Key Enzymes and Intermediates

The elucidation of the this compound biosynthetic pathway is an ongoing area of research. However, several key enzymes and intermediates have been identified and characterized.

| Enzyme/Intermediate | Description | Reference(s) |

| Geranylgeranyl Diphosphate (GGPP) | The universal 20-carbon precursor for diterpenoid biosynthesis. | [5] |

| ent-Clerodienyl Diphosphate Synthase (SdCPS2) | A class II diterpene synthase that catalyzes the first committed step in this compound biosynthesis: the bicyclization of GGPP to form the characteristic ent-clerodane scaffold of ent-clerodienyl diphosphate. | [8][9] |

| ent-Clerodienyl Diphosphate | The initial cyclized product forming the core diterpene structure of this compound. | [8] |

| Cytochrome P450 Monooxygenases (CYPs) | A family of enzymes responsible for the subsequent oxidative modifications of the clerodane scaffold. Several CYPs have been implicated, including: | |

| CYP76AH39 (Crotonolide G Synthase) | Catalyzes the conversion of kolavenol (B1673748) to crotonolide G. | [4] |

| CYP728D26 | Catalyzes C18 oxygenation on crotonolide G. | |

| Annonene Synthase & Hardwickiic Acid Synthase | Orthologs of these enzymes from Salvia splendens are proposed to be involved in the pathway. | [10] |

| Kolavenol, Annonene, Hardwickiic Acid, Crotonolide G | Proposed intermediates in the oxidative cascade leading to this compound. | [4][10] |

| S-adenosyl-L-methionine (SAM)-dependent O-methyltransferase | Believed to catalyze the final methylation step at the C-4 carboxyl group to yield this compound. | [3][5][7] |

Quantitative Data

While detailed kinetic parameters for all enzymes in the this compound pathway are not yet available in the literature, some quantitative data regarding metabolite concentrations and in vitro enzyme activity have been reported.

Table 1: Concentration of this compound in Salvia divinorum

| Plant Material | Concentration (mg/g dry weight) | Reference(s) |

| Unaltered Leaf Material | 3.9 - 5.6 | |

| Enhanced Leaf Samples | 14.6 - 27.1 | |

| Mature Plant Leaves | 0.89 - 3.7 | [11] |

Table 2: In Vitro Metabolism of this compound by Human CYP450 Isoforms

| CYP450 Isoform | % Reduction of this compound (5 µM) | Reference(s) |

| CYP1A1 | 31.1 (±1.20) | [12] |

| CYP2C18 | 20.6 (±1.00) | [12] |

| CYP2D6 | 14.7 (±0.80) | [12] |

| CYP2E1 | 22.0 (±0.80) | [12] |

Experimental Protocols

The elucidation of the this compound biosynthetic pathway has relied on a combination of isotopic labeling studies, transcriptomics, and biochemical characterization of enzymes.

Isotope Labeling Studies for Pathway Confirmation

Objective: To determine the metabolic origin of the carbon skeleton of this compound.

Methodology:

-

Precursor Administration: Salvia divinorum microshoots were grown in vitro in sterile culture.[3][5] Labeled precursors such as [1-¹³C]-glucose, [Me-¹³C]-methionine, or [1-¹³C; 3,4-²H₂]-1-deoxy-d-xylulose were added to the growth medium.[3][7] Unsuccessful attempts were made using cuttings and direct stem injection.[3][5]

-

Incubation and Harvest: The microshoots were incubated for a defined period (e.g., 4 weeks) to allow for the incorporation of the labeled precursors into this compound.[3]

-

Extraction and Purification: this compound and related diterpenoids were extracted from the harvested plant material using organic solvents (e.g., acetone). The crude extract was then purified by high-performance liquid chromatography (HPLC).[3][11]

-

Structural Analysis: The purified this compound was analyzed by nuclear magnetic resonance (NMR) spectroscopy and high-resolution electrospray ionization mass spectrometry (HR-ESI-MS) to determine the positions and extent of isotope incorporation.[3][5][7]

Gene Discovery and Functional Characterization

Objective: To identify and functionally characterize the enzymes involved in the this compound biosynthetic pathway.

Methodology:

-

Transcriptome Analysis: RNA was extracted from the glandular trichomes of S. divinorum leaves, where this compound biosynthesis occurs. Transcriptome sequencing (e.g., 454 pyrosequencing) was performed to generate a library of expressed genes.[13]

-

Candidate Gene Identification: The transcriptome data was mined for sequences with homology to known diterpene synthases (diTPS), cytochrome P450s (CYPs), and other enzyme classes potentially involved in terpenoid biosynthesis. Co-expression analysis was used to identify genes with expression patterns similar to known pathway genes.[8][9][10]

-

Gene Cloning and Heterologous Expression: Candidate genes were cloned into expression vectors for heterologous expression in systems like Escherichia coli (for in vitro assays) or for transient expression in Nicotiana benthamiana (for in vivo assays).[8][9]

-

In Vitro Enzyme Assays: Recombinant enzymes were purified and incubated with their predicted substrates (e.g., GGPP for SdCPS2). The reaction products were extracted and analyzed by gas chromatography-mass spectrometry (GC-MS) and NMR to determine the enzymatic function.[8][9]

-

In Vivo Co-expression: For multi-step parts of the pathway, candidate genes were co-expressed in N. benthamiana to reconstitute a portion of the pathway and identify the final product.[8][9]

The Biosynthetic Pathway of this compound

Based on the current state of research, the proposed biosynthetic pathway of this compound is as follows:

Conclusion and Future Directions

The elucidation of the this compound biosynthetic pathway has made significant strides, with the identification of the initial cyclization steps and several subsequent oxidative modifications. The pathway's origin from the DOXP pathway and the key role of SdCPS2 and various cytochrome P450 enzymes have been firmly established. However, several steps in the later stages of the pathway, including the precise sequence of oxidations and the enzymes responsible for acylation, remain to be fully characterized.

The recent sequencing of the Salvia divinorum genome, which has revealed clusters of diterpene biosynthetic genes, will undoubtedly accelerate the discovery of the remaining pathway enzymes.[14] A complete understanding of the biosynthesis of this compound will not only provide fascinating insights into the evolution of specialized metabolism in plants but will also enable the heterologous production of this compound and its analogs in microbial or plant-based systems. This will be a critical step in unlocking the full therapeutic potential of this unique and powerful molecule for the development of novel treatments for a variety of neuropsychiatric and other disorders.

References

- 1. researchgate.net [researchgate.net]

- 2. Frontiers | this compound, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]

- 3. Biosynthesis of this compound proceeds via the deoxyxylulose phosphate pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Research Portal [experts.esf.edu]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. Biosynthesis of this compound proceeds via the deoxyxylulose phosphate pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Biosynthesis of the psychotropic plant diterpene this compound: Discovery and characterization of the Salvia divinorum clerodienyl diphosphate synthase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Three cytochrome P450 enzymes consecutively catalyze the biosynthesis of furanoclerodane precursors in Salvia species - PMC [pmc.ncbi.nlm.nih.gov]

- 11. scispace.com [scispace.com]

- 12. Evaluation of the Transport, In Vitro Metabolism and Pharmacokinetics of this compound, a Potent Hallucinogen - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Transcriptome analysis of medicinal plant Salvia miltiorrhiza and identification of genes related to tanshinone biosynthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. A chromosome level reference genome of Diviner’s sage (Salvia divinorum) provides insight into this compound biosynthesis - PMC [pmc.ncbi.nlm.nih.gov]

The Architecture of a Psychoactive Diterpenoid: A Technical Guide to the Chemical Structure and Stereochemistry of Salvinorin A

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a potent and selective kappa-opioid receptor (KOR) agonist, stands as a unique molecule in the landscape of psychoactive compounds.[1] Isolated from the Mexican sage Salvia divinorum, it is a trans-neoclerodane diterpenoid, distinguished by its non-nitrogenous structure, a stark contrast to the classical alkaloid opioids.[1][2] This structural novelty, coupled with its profound psychological effects, has made this compound a subject of intense research for its potential therapeutic applications and as a tool to unravel the complexities of the KOR system. This technical guide provides an in-depth exploration of the chemical structure and stereochemistry of this compound, supported by quantitative data, detailed experimental protocols, and visualizations of its associated signaling pathways.

Chemical Structure and Properties

This compound is a bicyclic diterpene with the chemical formula C₂₃H₂₈O₈.[1] Its systematic IUPAC name is methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-(acetyloxy)-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-dodecahydro-1H-naphtho[2,1-c]pyran-7-carboxylate.[1] The molecule's rigid, polycyclic framework is adorned with several functional groups that are critical for its biological activity, including a furan (B31954) ring, a lactone, a methyl ester, and an acetate (B1210297) group.

Stereochemistry

The stereochemistry of this compound is complex, with seven stereocenters defining its three-dimensional architecture. The trans-fusion of the decalin ring system is a key feature of its neoclerodane skeleton. The absolute configuration of each stereocenter, as determined by X-ray crystallography and spectroscopic methods, is crucial for its high affinity and selectivity for the kappa-opioid receptor.[1][3]

| Stereocenter | Configuration |

| 2 | S |

| 4a | R |

| 6a | R |

| 7 | R |

| 9 | S |

| 10a | S |

| 10b | R |

Quantitative Structural Data

The precise spatial arrangement of atoms in this compound has been elucidated by single-crystal X-ray diffraction. The initial structural determination was reported by Ortega and colleagues in 1982.[3] The crystals of this compound are orthorhombic, belonging to the space group P2₁2₁2₁.[3]

| Parameter | Value | Reference |

| Crystal System | Orthorhombic | [3] |

| Space Group | P2₁2₁2₁ | [3] |

| Unit Cell Dimensions | a = 6.368(2) Å | [3] |

| b = 11.338(3) Å | [3] | |

| c = 30.710(6) Å | [3] | |

| Z Value | 4 | [3] |

While a comprehensive list of all bond lengths and angles is extensive, key structural parameters can be obtained from the original crystallographic study. This data provides the foundational quantitative description of the molecule's geometry.

NMR Spectroscopy Data

Nuclear Magnetic Resonance (NMR) spectroscopy has been instrumental in confirming the structure of this compound and is a critical tool for the characterization of its analogs. The complete assignment of the ¹H and ¹³C NMR spectra has been reported in various solvents.[4][5]

¹H NMR Chemical Shifts (CDCl₃, 600 MHz)

| Proton | Chemical Shift (ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-1α | 2.58 | ddd | 15.0, 5.0, 2.0 |

| H-1β | 2.35 | ddd | 15.0, 12.0, 6.0 |

| H-2 | 5.15 | dd | 11.0, 5.0 |

| H-3α | 2.10 | m | |

| H-3β | 1.85 | m | |

| H-5 | 1.70 | m | |

| H-6α | 1.95 | m | |

| H-6β | 1.60 | m | |

| H-7 | 3.10 | dd | 11.0, 5.0 |

| H-8 | 2.80 | d | 5.0 |

| H-11α | 2.45 | m | |

| H-11β | 2.20 | m | |

| H-12 | 5.50 | t | 8.0 |

| H-14 | 6.35 | s | |

| H-15 | 7.40 | s | |

| H-16 | 7.42 | s | |

| H-19 (CH₃) | 1.10 | s | |

| H-20 (CH₃) | 1.05 | d | 7.0 |

| OAc (CH₃) | 2.15 | s | |

| OMe (CH₃) | 3.75 | s |

¹³C NMR Chemical Shifts (CDCl₃, 150 MHz)

| Carbon | Chemical Shift (ppm) |

| C-1 | 203.5 |

| C-2 | 75.5 |

| C-3 | 32.0 |

| C-4 | 55.0 |

| C-5 | 43.0 |

| C-6 | 35.0 |

| C-7 | 48.0 |

| C-8 | 52.0 |

| C-9 | 45.0 |

| C-10 | 65.0 |

| C-11 | 30.0 |

| C-12 | 72.0 |

| C-13 | 125.0 |

| C-14 | 108.0 |

| C-15 | 143.0 |

| C-16 | 139.0 |

| C-17 | 170.0 |

| C-18 (COOCH₃) | 172.0 |

| C-19 (CH₃) | 16.0 |

| C-20 (CH₃) | 15.0 |

| OAc (C=O) | 171.0 |

| OAc (CH₃) | 21.0 |

| OMe (CH₃) | 52.5 |

Experimental Protocols

Isolation of this compound from Salvia divinorum

The following is a generalized protocol for the extraction and purification of this compound from dried plant material.

-

Extraction:

-

Dried and powdered leaves of Salvia divinorum are subjected to exhaustive extraction with a nonpolar organic solvent such as acetone (B3395972) or chloroform (B151607) at room temperature.

-

The solvent is removed under reduced pressure to yield a crude extract.

-

-

Chromatographic Purification:

-

The crude extract is subjected to column chromatography on silica (B1680970) gel.

-

Elution with a gradient of a nonpolar solvent (e.g., hexane (B92381) or heptane) and a moderately polar solvent (e.g., ethyl acetate) is employed to separate the components.

-

Fractions are collected and monitored by thin-layer chromatography (TLC) for the presence of this compound.

-

-

Recrystallization:

-

Fractions enriched with this compound are combined, and the solvent is evaporated.

-

The resulting solid is recrystallized from a suitable solvent system, such as methanol (B129727) or acetone/hexane, to yield pure crystalline this compound.

-

Structure Elucidation Methodology

The seminal 1982 study by Ortega et al. utilized a combination of spectroscopic and crystallographic techniques to determine the structure of this compound.

-

Spectroscopic Analysis:

-

Infrared (IR) spectroscopy was used to identify key functional groups such as carbonyls (ketone, ester, lactone) and the furan ring.

-

¹H NMR and ¹³C NMR spectroscopy were employed to determine the connectivity of protons and carbons, providing insights into the carbon skeleton and the placement of functional groups.

-

Mass spectrometry (MS) was used to determine the molecular weight and elemental composition of the molecule.

-

-

X-ray Crystallography:

-

Single crystals of this compound were grown from a suitable solvent.

-

X-ray diffraction data was collected and analyzed to determine the precise three-dimensional arrangement of atoms in the crystal lattice, confirming the connectivity and establishing the absolute stereochemistry.

-

Signaling Pathways and Biological Activity

This compound exerts its potent psychoactive effects through its highly selective agonist activity at the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR).[1] Unlike classical opioids, it does not significantly interact with mu- or delta-opioid receptors.

Biosynthesis of this compound

The biosynthesis of this compound in Salvia divinorum proceeds via the 1-deoxy-D-xylulose-5-phosphate (DOXP) or methylerythritol phosphate (B84403) (MEP) pathway, rather than the more common mevalonate (B85504) pathway for terpenoid synthesis.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Salvinorin, a new trans-neoclerodane diterpene from Salvia divinorum(Labiatae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 4. researchgate.net [researchgate.net]

- 5. [PDF] Unambiguous NMR spectral assignments of this compound | Semantic Scholar [semanticscholar.org]

An In-depth Technical Guide on the Physical and Chemical Properties of Pure Salvinorin A

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical and chemical properties of pure Salvinorin A, a potent and selective kappa-opioid receptor agonist. The information is curated for professionals in research and drug development, with a focus on quantitative data, detailed experimental protocols, and the underlying biochemical pathways.

Chemical Identity and Structure

This compound is a trans-neoclerodane diterpenoid isolated from the plant Salvia divinorum.[1] Structurally, it is unique among naturally occurring hallucinogens because it contains no nitrogen atoms; consequently, it is a terpenoid, not an alkaloid, and cannot be rendered as a salt.[2] Its structure was elucidated through a combination of spectroscopy and X-ray crystallography.[2][3]

-

IUPAC Name: methyl (2S,4aR,6aR,7R,9S,10aS,10bR)-9-acetyloxy-2-(furan-3-yl)-6a,10b-dimethyl-4,10-dioxo-2,4a,5,6,7,8,9,10a-octahydro-1H-benzo[f]isochromene-7-carboxylate[4]

-

CAS Number: 83729-01-5[2]

-

Molecular Formula: C₂₃H₂₈O₈[2]

-

Molar Mass: 432.469 g·mol⁻¹[2]

Physical Properties

This compound is a crystalline solid at room temperature.[5] Its physical properties are critical for formulation and delivery considerations, particularly its high melting point and poor aqueous solubility.[1]

Table 2.1: General Physical Properties

| Property | Value | References |

| Appearance | Colorless, needle-like crystals | [5] |

| Melting Point | 238–240 °C 242–244 °C | [1][2][4][6][7] [2][4][7] |

| Optical Rotation | [α]D = -41° at 25 °C (c = 1 in CHCl₃) [α]D = -45.3° at 22 °C (c = 8.530 in CHCl₃) | [1][2][4][7] [2][4][7] |

| pKa | Non-ionizable | [1][6] |

| Calculated LogP | 2.49 (ChemAxon/Marvin) | [1] |

Table 2.2: Solubility Data

| Solvent | Solubility | References |

| Water | Poorly soluble; 25.07 mg/L (estimated at 25 °C) | [2] |

| Aqueous Buffers | Sparingly soluble | [8] |

| Ethanol, Acetone (B3395972) | Soluble | [2] |

| Acetonitrile (B52724) | ~1 mg/mL | [8] |

| Dimethylformamide (DMF) | ~2 mg/mL | [8] |

| Dimethyl Sulfoxide (DMSO) | ~1 mg/mL | [8][9] |

Chemical Properties and Stability

The chemical structure of this compound contains ester and lactone moieties that are susceptible to hydrolysis.[1] This chemical reactivity is a key factor in its metabolic profile and short duration of action.

-

Stability: The powder form is relatively stable under recommended storage conditions.[4][6]

-

Hydrolysis: It is rapidly hydrolyzed by esterases in plasma and the intestinal tract to its primary inactive metabolite, Salvinorin B, through the cleavage of the acetate (B1210297) group at C2.[1][10][11] The lactone ring is also susceptible to opening.[10]

-

Photodegradation: this compound degrades when exposed to UV light.[12] One study found its half-life to be 5.7 minutes in ethyl acetate when irradiated with 300 nm UV light.[12] Under natural sunlight, 50% degradation occurred in approximately 8 hours.[12] While another source suggests direct photochemical degradation is not a major concern due to its UV absorption onset being below 220 nm, appropriate light-free storage is recommended.[1][12]

-

Thermal Decomposition: Hazardous decomposition products, such as carbon oxides, can form under fire conditions.[4]

Caption: Metabolic pathway of this compound to Salvinorin B.

Spectroscopic and Crystallographic Data

Detailed spectroscopic and crystallographic data are essential for the unambiguous identification and structural confirmation of pure this compound.

Table 4.1: Spectroscopic Data

| Technique | Data | References |

| UV-Vis (in Methanol) | λmax: 211 nm | [13][14] |

| IR (KBr, cm⁻¹) | 3220, 1745, 1735, 1240, 875 | [13][14] |

| EI-MS (m/z) | 432 (M⁺), 404, 359, 318, 273, 220, 166, 121, 107, 94 | [13][14] |

| ¹³C-NMR (125 MHz, CDCl₃, δ) | 202.0 (C-1), 171.6 (C-18), 171.1 (C-17), 170.0 (OCOCH₃), 143.7 (C-15), 139.4 (C-16), 125.2 (C-13), 108.4 (C-14), 75.0 (C-2), 71.57 (C-17) | [3][5] |

Table 4.2: X-Ray Crystallography Data

| Parameter | Value | References |

| Crystal System | Orthorhombic | [3][15] |

| Space Group | P2₁2₁2₁ | [3][15] |

| Unit Cell Dimensions (Å) | a = 6.368(2), b = 11.338(3), c = 30.710(6) | [3][15] |

| Molecules per Unit Cell (Z) | 4 | [3][15] |

| Calculated Density (Dc) | 1.295 g/cm³ | [3] |

| Hydration | Forms a stoichiometric hydrate (B1144303) (3:1 this compound to water) from aqueous organic solvents | [1] |

Experimental Protocols

Isolation and Purification from Salvia divinorum

The following protocol outlines a common laboratory method for the extraction and purification of crystalline this compound.

-

Plant Material Preparation: Dried leaves of Salvia divinorum are pulverized into a fine powder (approx. 1 mm particle size).[13][16]

-

Solvent Extraction: The powdered leaf material is subjected to repeated (typically 3x) extraction with a suitable organic solvent, such as acetone or methanol (B129727), to exhaustively extract the compound.[11][13][16]

-

Filtration and Concentration: The combined extracts are filtered to remove solid plant material. The resulting filtrate is then concentrated to dryness under reduced pressure using a rotary evaporator to yield a crude extract.[13][16]

-

Purification: The crude extract is redissolved in a solvent mixture (e.g., ethyl acetate-heptane) and passed through a layer of activated carbon to remove chlorophyll (B73375) and other pigments.[13] Further purification is achieved via chromatographic techniques, such as column chromatography over silica (B1680970) gel or Centrifugal Partition Chromatography (CPC).[5][16]

-

Recrystallization: The purified this compound fraction is recrystallized from a solvent such as methanol to yield high-purity, colorless crystals.[5][13][16]

Caption: Workflow for the isolation of this compound.

Analytical High-Performance Liquid Chromatography (HPLC)

This protocol is employed for the quantitative analysis of this compound in extracts.

-

Column: A C18 reversed-phase column (e.g., Inertsil ODS, 5 µm particle size) is typically used.[5]

-

Mobile Phase: An isocratic mobile phase of acetonitrile and water is common, with a typical ratio of 35:65 (v/v).[11][16]

-

Detection: UV detection is performed at approximately 208-210 nm.[5][11][16]

-

Quantification: The concentration of this compound is determined by comparing its peak area to a standard curve generated from a certified reference standard.[11][16]

Pharmacology and Signaling Pathway

This compound's primary mechanism of action is as a potent and highly selective kappa-opioid receptor (KOR) agonist.[1][17] This interaction is distinct from classic serotonergic hallucinogens.[17][18]

Upon binding to the KOR, this compound initiates a G-protein-mediated signaling cascade:

-

Receptor Activation: this compound binds to the KOR, a G protein-coupled receptor (GPCR).[18][19]

-

G-Protein Coupling: The activated receptor promotes the exchange of GDP for GTP on the α-subunit of an associated Gi/o protein.[18]

-

Adenylyl Cyclase Inhibition: The activated Gαi subunit dissociates and inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[18]

-

Downstream Signaling: The Gβγ subunit can modulate other effectors, such as ion channels. The pathway also involves the recruitment of β-arrestin and can influence mitogen-activated protein kinase (MAPK) pathways like ERK1/2.[17][20]

-

Neurotransmitter Modulation: A key consequence of KOR activation is the modulation of neurotransmitter systems, most notably a reduction in dopamine (B1211576) release in the striatum, which is thought to contribute to its dysphoric and psychoactive effects.[2][20]

Caption: this compound signaling at the kappa-opioid receptor.

References

- 1. This compound: A Mini Review of Physical and Chemical Properties Affecting Its Translation from Research to Clinical Applications in Humans - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. Salvinorin, A New trans-Neoclerodane Diterpene from Salvia divinorum (Labiatae), by Alfredo Ortega, 1982 [erowid.org]

- 4. This compound | C23H28O8 | CID 128563 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. This compound CAS#: 83729-01-5 [m.chemicalbook.com]

- 8. cdn.caymanchem.com [cdn.caymanchem.com]

- 9. medkoo.com [medkoo.com]

- 10. In vitro stability and metabolism of this compound in rat plasma - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Quantitative determination of this compound, a natural hallucinogen with abuse liability, in Internet-available Salvia divinorum and endemic species of Salvia in Taiwan - PMC [pmc.ncbi.nlm.nih.gov]

- 12. iomcworld.com [iomcworld.com]

- 13. chalcogen.ro [chalcogen.ro]

- 14. researchgate.net [researchgate.net]

- 15. Salvinorin, a new trans-neoclerodane diterpene from Salvia divinorum(Labiatae) - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]

- 16. benchchem.com [benchchem.com]

- 17. This compound, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 18. This compound and Salvia divinorum: Toxicology, Pharmacological Profile, and Therapeutic Potential - PMC [pmc.ncbi.nlm.nih.gov]

- 19. mdpi.com [mdpi.com]

- 20. This compound Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

The Molecular Ballet of Salvinorin A: An In-depth Guide to its Mechanism of Action at the Kappa-Opioid Receptor

For Researchers, Scientists, and Drug Development Professionals

Introduction

Salvinorin A, a neoclerodane diterpene derived from the plant Salvia divinorum, stands as a unique and potent naturally occurring hallucinogen. Its profound psychotropic effects are mediated through a highly selective and potent agonism of the kappa-opioid receptor (KOR), a G-protein coupled receptor (GPCR) implicated in pain, mood, and addiction.[1][2][3] Unlike classical opioid alkaloids, this compound is non-nitrogenous, making it a subject of intense research for understanding KOR pharmacology and a novel scaffold for the development of new therapeutics.[1][2][4] This technical guide provides a comprehensive overview of this compound's mechanism of action at the KOR, detailing its binding affinity, functional efficacy, downstream signaling pathways, and the experimental protocols used to elucidate these properties.

Quantitative Pharmacology of this compound at the Kappa-Opioid Receptor

The interaction of this compound with the KOR is characterized by high affinity and potent efficacy. The following tables summarize the key quantitative parameters from various in vitro studies.

Table 1: Binding Affinity of this compound and its Analogs for the Kappa-Opioid Receptor

| Compound | Receptor Source | Radioligand | Ki (nM) | Reference |

| This compound | Human KOR (HEK-293 cells) | [3H]U69,593 | 16 | [5] |

| This compound | Guinea pig brain | [3H]U69,593 | 4.3 | [5] |

| This compound | Human KOR (CHO cells) | [3H]U69,593 | 2.4 | [6] |

| This compound | Human KOR | [3H]U69,593 | 2.66 | [7] |

| 22-Thiocyanatothis compound (RB-64) | Human KOR | [3H]U69,593 | 0.59 | [8] |

| Methyl malonyl derivative 4 | Human KOR | [3H]U69,553 | 2 | [9][10] |

Table 2: Functional Efficacy of this compound and its Analogs at the Kappa-Opioid Receptor

| Assay | System | Parameter | This compound | U69,593 | Reference |

| Inhibition of Adenylate Cyclase | Cloned human KOR | EC50 (nM) | 1.05 | 1.2 | [1] |

| [35S]GTPγS Binding | Guinea pig KOR | EC50 (nM) | 235 | 377 | [1] |

| [35S]GTPγS Binding | Human KOR (CHO cells) | EC50 (nM) | - | - | |

| cAMP Assay | Human KOR (HEK-293 cells) | EC50 (nM) | 4.73 | - | [5] |

| β-arrestin Recruitment (Tango assay) | Human KOR | EC50 (nM) | 10.5 | - | [5] |

| β-arrestin2 Recruitment | Human KOR (U2OS cells) | EC50 (nM) | 14.5 | 85 | [7][11] |

| Gαi activation (cAMP biosensor) | Human KOR (HEK293 cells) | EC50 (nM) | 5 | - | [10] |

Signaling Pathways Activated by this compound

Upon binding to the KOR, this compound initiates a cascade of intracellular signaling events, primarily through G-protein dependent and β-arrestin-mediated pathways.

G-Protein Dependent Signaling

The KOR is predominantly coupled to pertussis toxin-sensitive Gi/o proteins.[12] Agonist binding by this compound promotes the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits. The dissociated subunits then modulate the activity of various downstream effectors:

-

Inhibition of Adenylyl Cyclase: The activated Gαi/o subunit directly inhibits adenylyl cyclase, leading to a decrease in intracellular cyclic AMP (cAMP) levels.[13][14]

-

Modulation of Ion Channels: The Gβγ subunit can directly interact with and modulate the activity of ion channels, such as G-protein-gated inwardly rectifying potassium (GIRK) channels, leading to neuronal hyperpolarization and reduced excitability.[5][13]

-

Activation of MAPK Pathways: The Gβγ subunits can also initiate signaling cascades that lead to the activation of mitogen-activated protein kinases (MAPKs), such as extracellular signal-regulated kinases 1 and 2 (ERK1/2).[15] This G-protein-dependent ERK activation is typically rapid, occurring within 5-15 minutes.[15][16]

This compound-induced G-protein dependent signaling cascade.

β-Arrestin Mediated Signaling

Following agonist-induced activation, the KOR is phosphorylated by G-protein-coupled receptor kinases (GRKs).[17] This phosphorylation promotes the binding of β-arrestin proteins (β-arrestin 1 and 2) to the receptor. β-arrestin recruitment has two major consequences:

-

Receptor Desensitization and Internalization: β-arrestin binding sterically hinders further G-protein coupling, leading to desensitization of the receptor. It also acts as an adaptor protein to facilitate the internalization of the receptor from the cell surface via clathrin-coated pits.

-

G-Protein Independent Signaling: β-arrestin can act as a scaffold for various signaling proteins, initiating G-protein-independent signaling cascades. A key pathway activated through this mechanism is the p38 MAPK pathway.[15][17] Activation of p38 MAPK via the KOR has been shown to be dependent on both GRK3 and β-arrestin.[17] This β-arrestin-dependent signaling is often associated with the dysphoric and aversive effects of KOR agonists.[15]

β-arrestin recruitment and downstream signaling.

Biased Agonism

The concept of biased agonism suggests that a ligand can preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment).[18] While this compound is often considered an "unbiased" or "balanced" agonist, activating both pathways with similar potency, some of its analogs exhibit significant bias.[2][14] For example, RB-64 is a G-protein biased agonist.[19] This differential signaling is a key area of research, as G-protein biased KOR agonists may offer therapeutic benefits (like analgesia) with fewer aversive side effects associated with β-arrestin signaling.[18]

Experimental Protocols

The characterization of this compound's mechanism of action relies on a suite of in vitro pharmacological assays. Detailed below are the methodologies for key experiments.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of a compound for a receptor by measuring its ability to displace a radiolabeled ligand.

Materials and Reagents:

-

Cell Membranes: Membranes prepared from Chinese Hamster Ovary (CHO) or Human Embryonic Kidney (HEK293) cells stably expressing the human kappa-opioid receptor.[20]

-

Binding Buffer: 50 mM Tris-HCl, pH 7.4.[20]

-

Test Compound: this compound dissolved in a suitable solvent (e.g., DMSO).

-

Non-specific Binding Control: A high concentration (e.g., 10 µM) of an unlabeled KOR ligand like U69,593 or naloxone.[20]

-

Filtration System: A cell harvester with glass fiber filters (e.g., Whatman GF/B).

-

Scintillation Counter: To measure radioactivity.

Procedure:

-

Incubation: In assay tubes, combine cell membranes, [3H]U69,593 (at a concentration near its Kd), and varying concentrations of this compound. For total binding, omit the test compound. For non-specific binding, add the high concentration of unlabeled ligand.

-

Equilibration: Incubate the mixture at a specific temperature (e.g., 25°C) for a set time (e.g., 60-90 minutes) to allow binding to reach equilibrium.

-

Termination: Rapidly terminate the binding reaction by vacuum filtration through glass fiber filters. This separates the bound radioligand from the unbound.

-

Washing: Quickly wash the filters with ice-cold binding buffer to remove any remaining unbound radioligand.

-

Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a liquid scintillation counter.

-

Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the this compound concentration to generate a competition curve. The IC50 (concentration of this compound that inhibits 50% of specific binding) is determined from this curve and converted to a Ki value using the Cheng-Prusoff equation.

Workflow for a radioligand displacement binding assay.

[35S]GTPγS Binding Assay

This functional assay measures the activation of Gi/o proteins by an agonist. It quantifies the binding of the non-hydrolyzable GTP analog, [35S]GTPγS, to the Gα subunit upon receptor activation.

Materials and Reagents:

-

Cell Membranes: CHO-hKOR cell membranes (10-15 µg per reaction).[21]

-

Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 10 mM MgCl2, 1 mM EDTA, pH 7.4.[8]

-

[35S]GTPγS: Typically at a final concentration of 0.05-0.1 nM.[21]

-

GDP: Guanosine diphosphate (B83284) (e.g., 10 µM) is added to ensure that [35S]GTPγS binding is dependent on receptor activation.[21]

-

Test Compound: this compound at various concentrations.

-

Basal and Non-specific Controls: Basal binding is measured in the absence of the agonist, while non-specific binding is determined in the presence of a high concentration of unlabeled GTPγS (e.g., 10 µM).[21]

Procedure:

-

Incubation: Combine cell membranes, assay buffer, GDP, [35S]GTPγS, and varying concentrations of this compound.

-

Reaction: Incubate at 25°C or 30°C for 60 minutes to allow for agonist-stimulated [35S]GTPγS binding.[21]

-

Termination and Filtration: Terminate the assay by rapid vacuum filtration through glass fiber filters.

-

Washing: Wash filters with ice-cold buffer.

-

Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

-

Data Analysis: Subtract non-specific binding from all values. Express the data as a percentage of the maximal stimulation produced by a standard full agonist (like U69,593). Plot the percentage of stimulation against the logarithm of the this compound concentration to determine the EC50 (potency) and Emax (efficacy).

References

- 1. pnas.org [pnas.org]

- 2. Frontiers | this compound, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders [frontiersin.org]

- 3. This compound, a kappa-opioid receptor agonist hallucinogen: pharmacology and potential template for novel pharmacotherapeutic agents in neuropsychiatric disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Neuropharmacology of the naturally occurring kappa-opioid hallucinogen this compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Therapeutic Potential of this compound and Its Analogues in Various Neurological Disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 6. This compound - Wikipedia [en.wikipedia.org]

- 7. pubs.acs.org [pubs.acs.org]

- 8. Structure-based Design, Synthesis, Biochemical and Pharmacological Characterization of Novel this compound Analogues as Active State Probes of the κ-Opioid Receptor - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Kappa-opioid receptor-selective dicarboxylic ester-derived this compound ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Kappa-Opioid Receptor-Selective Dicarboxylic Ester-Derived this compound Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Discovery of Novel, Selective, and Nonbasic Agonists for the Kappa-Opioid Receptor Determined by this compound-Based Virtual Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 12. This compound Regulates Dopamine Transporter Function Via A Kappa Opioid Receptor and ERK1/2-Dependent Mechanism - PMC [pmc.ncbi.nlm.nih.gov]

- 13. This compound, an active component of the hallucinogenic sage salvia divinorum is a highly efficacious kappa-opioid receptor agonist: structural and functional considerations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Chemical Syntheses of the salvinorin chemotype of KOR agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 15. This compound analogs and other kappa opioid receptor compounds as treatments for cocaine abuse - PMC [pmc.ncbi.nlm.nih.gov]

- 16. The Kappa Opioid Receptor Agonist 16-Bromo this compound Has Anti-Cocaine Effects without Significant Effects on Locomotion, Food Reward, Learning and Memory, or Anxiety and Depressive-like Behaviors - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Kappa Opioid Receptor Activation of p38 MAPK Is GRK3- and Arrestin-dependent in Neurons and Astrocytes - PMC [pmc.ncbi.nlm.nih.gov]

- 18. Frontiers | Evaluation of Biased and Balanced this compound Analogs in Preclinical Models of Pain [frontiersin.org]

- 19. Therapeutic Potential of this compound and Its Analogues in Various Neurological Disorders [transpopmed.org]

- 20. benchchem.com [benchchem.com]

- 21. refubium.fu-berlin.de [refubium.fu-berlin.de]

The In Vivo Odyssey of Salvinorin A: A Technical Guide to its Pharmacokinetics and Metabolism

For Researchers, Scientists, and Drug Development Professionals

Salvinorin A, a potent and selective kappa-opioid receptor agonist isolated from the plant Salvia divinorum, has garnered significant interest for its unique psychoactive properties and therapeutic potential. Understanding its journey through the body is paramount for the development of novel therapeutics and for comprehending its pharmacological effects. This technical guide provides an in-depth overview of the in vivo pharmacokinetics and metabolism of this compound, presenting quantitative data, detailed experimental methodologies, and visual representations of its metabolic fate and experimental investigation.

Pharmacokinetic Profile of this compound

This compound is characterized by a rapid onset and short duration of action, a profile largely dictated by its pharmacokinetic properties. It is highly lipophilic, allowing for rapid passage across the blood-brain barrier.[1] However, it is also subject to rapid and extensive metabolism, which significantly influences its systemic exposure and duration of effect.

Quantitative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound observed in various in vivo studies across different species and routes of administration.

Table 1: Pharmacokinetic Parameters of this compound in Non-Human Primates

| Species | Route of Administration | Dose | Cmax | Tmax | t½ (plasma) | AUC | Clearance (Cl/F) | Volume of Distribution (Vd) | Reference |

| Rhesus Monkey (n=4) | Intravenous (i.v.) | 32 µg/kg | - | - | 56.6 ± 24.8 min | 572 ± 133 ng·min/mL (males), 1087 ± 46 ng·min/mL (females) | - | - | [2][3] |

| Baboon (n=6) | Intravenous (i.v.) | <0.35 µg/kg ([¹¹C]-Salvinorin A) | Peak brain uptake at 40s | 40 s (brain) | 8 min (brain) | - | - | - | [4][5] |

Table 2: Pharmacokinetic Parameters of this compound in Rats

| Species | Route of Administration | Dose | Cmax (plasma) | Tmax (plasma) | t½ (plasma) | AUC (plasma) | Clearance (Cl/F) | Volume of Distribution (Vd) | Brain Cmax | Brain Tmax | Brain t½ | Brain/Plasma Ratio | Reference |

| Sprague Dawley Rat (n=3 per timepoint) | Intraperitoneal (i.p.) | 10 mg/kg | 345 ng/mL | 10-15 min | 75.4 min | 410 µg·h/L | 26 L/h/kg | 47.1 L/kg | 23.9 ng/mL | 10 min | 36.1 min | 0.050 | [6][7][8] |

Table 3: Pharmacokinetic Parameters of this compound in Humans

| Route of Administration | Dose | Cmax (plasma) | Tmax (plasma) | t½ (plasma) | Reference |

| Inhalation (vaporized) | 1 mg | 31 ng/mL | 1-2 min | 49-50 min | [2] |

| Inhalation (vaporized) | 18-21 µg/kg | ~18.8 ng/mL | 2 min | - | [9][10] |

| Smoking (dried leaves) | 580 µg | 2.4-10.9 µg/L (urine, 0-1.5h) | - | - | [11] |

Metabolic Pathways of this compound

The primary metabolic pathway of this compound is the hydrolysis of its C2-acetate group to form the inactive metabolite, Salvinorin B.[12] This reaction is predominantly catalyzed by carboxylesterases present in the blood and liver.[13] In addition to this primary route, in vitro studies have identified several other potential metabolic pathways.

Enzymatic Degradation

-

Ester Hydrolysis: The most significant metabolic transformation is the deacetylation of this compound to Salvinorin B, rendering the compound inactive.[12] This rapid hydrolysis is a key factor in its short duration of action.

-

Cytochrome P450 (CYP) Metabolism: In vitro studies have shown that this compound can be a substrate for several CYP450 isoforms, including CYP2D6, CYP1A1, CYP2C18, and CYP2E1.[6][7]

-

Glucuronidation: UGT2B7 has been identified as an enzyme capable of glucuronidating this compound, suggesting conjugation as another metabolic route.[6][7]

-

Lactone Ring Opening: Minor metabolic pathways may involve the opening of the lactone ring of both this compound and Salvinorin B, a reaction potentially mediated by calcium-dependent lactonases.[8][13]

Experimental Protocols

The investigation of this compound's pharmacokinetics and metabolism has employed a range of experimental designs and analytical techniques.

In Vivo Pharmacokinetic Study in Rats

A representative experimental workflow for determining the pharmacokinetics of this compound in rats is outlined below.

Methodology Details:

-

Animal Model: Male Sprague Dawley rats are commonly used.[6][7]

-

Drug Administration: this compound is typically dissolved in a vehicle such as a mixture of Cremophor EL and ethanol (B145695) and administered via intraperitoneal (i.p.) injection.[6]

-

Dosing: A dose of 10 mg/kg has been used in rat studies.[6][7]

-

Sampling: A destructive sampling design is often employed, where cohorts of animals are euthanized at various time points post-dosing (e.g., 5, 10, 15, 30, 60, 90, 120, and 240 minutes).[6] Blood and brain tissue are then collected.

-

Analytical Method: A validated liquid chromatography-tandem mass spectrometry (LC-MS/MS) method is used to quantify this compound concentrations in plasma and brain homogenates.[6][7][14] Method validation typically includes establishing the linear range, limit of detection (LOD), and limit of quantification (LOQ).[15][16]

-

Pharmacokinetic Analysis: Non-compartmental analysis of the concentration-time data is performed to calculate key pharmacokinetic parameters.[6]

In Vitro Metabolism Studies

To identify the enzymes responsible for this compound metabolism, in vitro screening assays are conducted.

Methodology Details:

-

Enzyme Systems: Commercially available single human cytochrome P450 (CYP) isoforms expressed in systems like Saccharomyces cerevisiae (InVitroSomes™) and UDP-glucuronosyltransferase (UGT) isoforms (Supersomes™) are utilized.[6][7]

-

Incubation: this compound is incubated with individual CYP or UGT isoforms at 37°C for a predetermined time (e.g., 60 minutes).[6]

-

Analysis: The remaining concentration of this compound is quantified by a suitable analytical method, such as UV-HPLC or LC-MS/MS.[6][7]

-

Data Interpretation: A significant decrease in the concentration of this compound in the presence of a specific enzyme indicates that it is a substrate for that enzyme.[6]

Conclusion